molecular formula C16H23N3O B6448017 4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine CAS No. 2640822-25-7

4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine

Cat. No. B6448017
CAS RN: 2640822-25-7
M. Wt: 273.37 g/mol
InChI Key: BAOMIYVYLXVQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine, or 4M-OH-AEP, is a heterocyclic compound with a molecular formula of C13H20N2O. It is a member of the azetidine family, which is a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. 4M-OH-AEP is a versatile organic molecule that has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

4M-OH-AEP has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, it has been used to synthesize new compounds with potential therapeutic effects. In organic synthesis, it can be used as a building block for the synthesis of various compounds, such as 1,4-dihydropyridines and 1,4-dihydroazepines. In biochemistry, it has been used to study the structure and function of enzymes and other proteins.

Mechanism of Action

The mechanism of action of 4M-OH-AEP is not yet fully understood. However, it is believed that 4M-OH-AEP may interact with enzymes and other proteins in a manner similar to other heterocyclic compounds. It may bind to the active sites of enzymes and other proteins, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4M-OH-AEP are not well understood. However, it has been found to interact with enzymes and other proteins in a manner similar to other heterocyclic compounds. It has also been found to have antioxidant and anti-inflammatory effects in vitro.

Advantages and Limitations for Lab Experiments

The use of 4M-OH-AEP in lab experiments has several advantages and limitations. One advantage is that it is a versatile organic molecule that can be used to synthesize a variety of compounds. Additionally, it has been found to interact with enzymes and other proteins in a manner similar to other heterocyclic compounds, making it useful for studying the structure and function of proteins. However, there is limited information available on its biochemical and physiological effects, making it difficult to predict the effects of 4M-OH-AEP on living organisms.

Future Directions

There are several potential future directions for research on 4M-OH-AEP. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted on its structure-activity relationships and the mechanisms by which it interacts with enzymes and other proteins. Finally, it could be studied for its potential use as a building block for the synthesis of new compounds with potential therapeutic effects.

Synthesis Methods

4M-OH-AEP can be synthesized in several steps. The first step involves reacting 2-pyrrolidinecarboxaldehyde with anhydrous hydrazine and formaldehyde in an aqueous solution to produce 4-hydroxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine, which is then reduced with sodium borohydride to yield 4M-OH-AEP.

properties

IUPAC Name

2-[1-(4-methoxypyridin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-20-15-5-6-17-16(7-15)19-10-14(11-19)18-8-12-3-2-4-13(12)9-18/h5-7,12-14H,2-4,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOMIYVYLXVQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)N2CC(C2)N3CC4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine

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